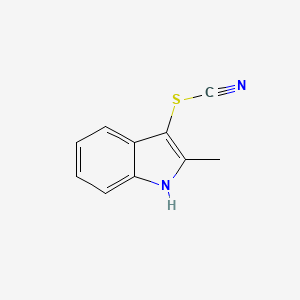

2-methyl-3-thiocyanato-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

(2-methyl-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C10H8N2S/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |

InChI Key |

IPLZQMZJWJQPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SC#N |

Origin of Product |

United States |

The Significance of Indole Derivatives in Chemical and Medical Research

The indole (B1671886) nucleus is a privileged structural motif in the fields of organic and medicinal chemistry. conicet.gov.ar This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals. conicet.gov.ar Its prevalence in biologically active molecules has made it a focal point for drug discovery and development. chula.ac.th

Indole derivatives are known to interact with a wide array of biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. chula.ac.th The unique chemical properties of the indole ring allow for versatile modifications, enabling the synthesis of new compounds with tailored biological functions. nih.gov Researchers have successfully developed indole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. nih.govresearchgate.net The structural resemblance of the indole core to various protein structures enhances its potential for creating novel drugs with distinct mechanisms of action. chula.ac.th

The Pivotal Role of the Thiocyanate Moiety

The thiocyanate (B1210189) group (-SCN) is a versatile functional group that plays a crucial role in both chemical synthesis and the bioactivity of organic molecules. In synthetic organic chemistry, organic thiocyanates are valuable intermediates, providing access to a wide range of sulfur-containing compounds. acs.org The thiocyanate group can be readily transformed into other functionalities, making it a powerful tool for molecular design and construction. researchgate.net

From a biological perspective, the incorporation of a thiocyanate moiety can significantly influence the pharmacological profile of a molecule. The thiocyanate group itself is a pseudohalide and can participate in various biological interactions. Research has demonstrated that thiocyanate-containing compounds can exhibit a range of biological activities, including antimicrobial and potential anticancer properties. nih.gov In the context of drug design, the thiocyanate group can act as a pharmacophore, contributing directly to the therapeutic effect of the compound.

Research Trajectories for 2 Methyl 3 Thiocyanato 1h Indole

Current research on 2-methyl-3-thiocyanato-1H-indole is primarily advancing along two interconnected paths: the development of efficient synthetic methodologies and the investigation of its potential as a bioactive agent, particularly in the realm of cancer research.

A notable advancement in the synthesis of this compound involves a solvent-free, microwave-assisted approach for the regioselective thiocyanation of indoles. researchgate.net This "green chemistry" method offers considerable advantages over traditional techniques, including faster reaction times and higher yields. researchgate.net Specifically, the synthesis of 2-methyl-1H-indol-3-yl thiocyanate (B1210189) has been successfully achieved using this environmentally benign procedure. researchgate.net

In the area of medicinal chemistry, a significant research trajectory has been the synthesis and evaluation of a series of 3-thiocyanato-1H-indoles as potential anticancer agents. conicet.gov.arnih.gov A study focusing on twenty such derivatives assessed their antiproliferative activity against several human cancer cell lines. conicet.gov.arnih.gov This research highlighted that while the parent indole (B1671886) and some simple derivatives were largely inactive, the introduction of the 3-thiocyanato group led to compounds with good to excellent potency. nih.gov The investigation included the analysis of N-methylated 2-substituted 3-thiocyanato-1H-indole derivatives, indicating a systematic exploration of the structure-activity relationships within this class of compounds, which includes analogs of this compound. conicet.gov.ar

The Scope and Objectives of Academic Inquiry

Direct C-3 Thiocyanation of Indole (B1671886) Scaffolds

The introduction of a thiocyanate (B1210189) group at the C-3 position of the indole ring is the most direct approach to synthesizing this compound. This transformation leverages the inherent nucleophilicity of the C-3 position of the indole nucleus.

Classical Thiocyanation Protocols for 2-Methyl-1H-indole

Traditional methods for the thiocyanation of indoles often involve the use of a thiocyanating agent in the presence of an activating reagent. A common approach is the use of ammonium (B1175870) or potassium thiocyanate in combination with an oxidant. For instance, the reaction of 2-methyl-1H-indole with ammonium thiocyanate (NH4SCN) and N-chlorosuccinimide (NCS) in a suitable solvent provides a direct route to the desired product. researchgate.netrsc.org The NCS acts as an oxidant to generate an electrophilic sulfur species from the thiocyanate salt, which is then attacked by the electron-rich indole ring.

Another classical approach involves the use of thiocyanogen, (SCN)2, although its instability and toxicity have led to the development of alternative, in situ generation methods. researchgate.net These classical protocols, while effective, sometimes suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and the generation of significant waste.

Oxidative Thiocyanation Approaches for this compound Synthesis

To overcome the limitations of classical methods, significant research has focused on developing milder and more efficient oxidative thiocyanation reactions. These methods typically involve an oxidant that facilitates the formation of the electrophilic thiocyanating species under more controlled conditions.

One such approach utilizes potassium persulfate (K2S2O8) as the oxidant in conjunction with ammonium thiocyanate. rsc.org This system allows for the direct C-H thiocyanation of indoles. Another effective oxidant is PhICl2, which, when combined with NH4SCN, enables the regioselective thiocyanation of various heteroaromatic compounds, including indoles. nih.gov Furthermore, singlet oxygen has been demonstrated to mediate the oxidative thiocyanation of indoles with high efficiency, using ammonium thiocyanate as the SCN source under visible light irradiation. acs.org This method is notable for its mild conditions and high product yields. acs.org

Catalytic Systems in the Synthesis of this compound

The development of catalytic systems has revolutionized the synthesis of this compound, offering improved efficiency, selectivity, and sustainability. These can be broadly categorized into heterogeneous, homogeneous, and photocatalytic systems.

Heterogeneous Catalysis (e.g., Silica-Supported Brønsted Acids, Nanomagnetic Fe3O4)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. silicycle.com

Silica-Supported Brønsted Acids: Silica-supported acids, such as silica (B1680970) sulfuric acid (SSA) and silica boron sulfonic acid (SBSA), have been employed as efficient and reusable catalysts for the thiocyanation of indoles in aqueous media. researchgate.net These solid acid catalysts activate the thiocyanate salt, facilitating the electrophilic substitution on the indole ring. ijacskros.com The use of ultrasonication in conjunction with these catalysts can further enhance reaction rates and yields. ijacskros.com Another example is the use of a silica-supported pyridinium (B92312) sulfonic acid thiocyanate catalyst, which acts as both the catalyst and the thiocyanating agent. researchgate.net

Nanomagnetic Fe3O4: Magnetite (Fe3O4) nanoparticles have emerged as a versatile and magnetically recoverable catalyst support. mdpi.com Fe3O4 nanoparticles can act as a Lewis acid catalyst themselves or be functionalized to support other catalytic species. mdpi.com For instance, Fe3O4 nanoparticles have been used to catalyze the thiocyanation of indoles with H2O2 and NH4SCN, demonstrating high activity and selectivity. Core-shell structures, such as Fe3O4@SiO2, are often employed to enhance stability and provide a platform for further functionalization. nih.goviau.irrsc.org

Table 1: Examples of Heterogeneous Catalysts in Indole Thiocyanation

| Catalyst | Reactants | Key Features |

| Silica Sulfuric Acid (SSA) | Indole, KSCN | Green, mild conditions, reusable catalyst. researchgate.net |

| Nanomagnetic Fe3O4 | Indole, H2O2, NH4SCN | High activity, magnetic recoverability. |

| Silica-supported Pyridinium Sulfonic Acid Thiocyanate | Indole | Catalyst and reagent in one, environmentally friendly. researchgate.net |

Homogeneous Catalysis (e.g., Selectfluor-Mediated Processes, Sodium Monobromoisocyanurate)

Homogeneous catalysts operate in the same phase as the reactants, often leading to high reaction rates and selectivity.

Selectfluor-Mediated Processes: Selectfluor, a commercially available electrophilic fluorinating agent, has been effectively repurposed for oxidative thiocyanation. unf.edu In the presence of thiocyanate salts, Selectfluor facilitates the direct introduction of the SCN group onto the indole core. unf.eduresearchgate.net This method is applicable to a wide range of substituted indoles. unf.edu

Sodium Monobromoisocyanurate (SMBI): SMBI has been identified as an efficient catalyst for the direct synthesis of aryl thiocyanates, including 3-thiocyanatoindoles. semanticscholar.org The reaction proceeds under mild conditions in methanol (B129727), offering high yields and selectivity. semanticscholar.org

Metal-Free Photocatalysis for Thiocyanation of Indoles

In recent years, metal-free photocatalysis has gained significant traction as a green and sustainable synthetic tool. These methods utilize visible light to promote chemical transformations without the need for metal catalysts.

Visible-light-promoted C-3 thiocyanation of indoles has been achieved using organic dyes like Rose Bengal as the photocatalyst and air as the terminal oxidant. nih.govacs.orgrsc.org This approach is environmentally benign, proceeds under mild conditions, and provides high yields of the desired product. nih.govacs.org Furthermore, exogenous photocatalyst- and metal-free photoinduced C-3 thiocyanation of indoles has also been reported, where light itself promotes the reaction between indoles and NH4SCN with oxygen as the oxidant. rawdatalibrary.netresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is a significant step towards environmentally responsible chemical manufacturing. These principles aim to reduce or eliminate the use and generation of hazardous substances.

The use of water as a solvent in chemical reactions is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and readily available medium. The thiocyanation of indoles, including 2-methyl-1H-indole, has been successfully achieved in aqueous media, often employing organocatalysts to facilitate the reaction. For instance, citric acid has been utilized as a trifunctional organocatalyst for the thiocyanation of aromatic and heteroaromatic compounds in water. acs.org Similarly, boron sulfonic acid has been demonstrated as an efficient and inexpensive catalyst for the same purpose in an aqueous environment. acs.org

The choice of an oxidant is also critical in developing green synthetic protocols. Traditional methods often rely on harsh or toxic oxidizing agents. In contrast, modern approaches favor the use of environmentally benign oxidants. Hydrogen peroxide (H₂O₂), for example, is considered a green oxidizer, and its use in conjunction with a CeBr₃ system has been developed for the electrophilic thiocyanation of indoles. researchgate.net Another notable green oxidant is Oxone, which has been used with ammonium thiocyanate for the thiocyanation of various amino compounds, including indoles. acs.org The proposed mechanism for Oxone-mediated thiocyanation involves the formation of an electrophilic thiocyanating agent that then reacts with the indole. researchgate.net Furthermore, visible-light-promoted methods have emerged, utilizing air as the terminal oxidant, which is an exceptionally mild and environmentally friendly approach. acs.orgrsc.org These photocatalytic systems often employ organic dyes like Rose Bengal as the photocatalyst. acs.orgrsc.org

Interactive Table: Comparison of Green Oxidants for Indole Thiocyanation

| Oxidant System | Catalyst/Promoter | Solvent | Key Advantages |

|---|---|---|---|

| H₂O₂ | CeBr₃ | Not specified | Green oxidizer |

| Oxone | Ammonium thiocyanate | Not specified | Environmentally benign |

Ultrasound-assisted organic synthesis has gained significant traction as a green technology that can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. researchgate.netnih.gov The application of ultrasonic irradiation to the thiocyanation of aromatic and heteroaromatic compounds has demonstrated remarkable rate accelerations compared to conventional methods. ijacskros.comnih.gov This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. rasayanjournal.co.in

In the context of indole thiocyanation, ultrasound has been successfully employed to promote the reaction. ijacskros.com For instance, the thiocyanation of various aromatic and heteroaromatic compounds, including indoles, has been achieved using ammonium thiocyanate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in methanol under ultrasonic irradiation. nih.gov Another approach utilizes silica-supported Brønsted acids like HClO₄-SiO₂ and KHSO₄-SiO₂ as reusable catalysts for the ultrasonically assisted thiocyanation of aromatic and heteroaromatic compounds. ijacskros.com These methods not only offer improved efficiency but also align with green chemistry principles by potentially reducing energy consumption and reaction times. researchgate.netijacskros.com

Interactive Table: Effect of Ultrasound on Indole Thiocyanation

| Catalytic System | Conditions | Reaction Time | Key Findings |

|---|---|---|---|

| SiO₂-HClO₄ | Ultrasound | Reduced from 2.5-6 h | Remarkable rate acceleration and better yields. |

| SiO₂-KHSO₄ | Ultrasound | Reduced from 3-8 h | Catalyst could be recycled up to five times. |

Mechanism Elucidation of Thiocyanation at the Indole C-3 Position

The thiocyanation of 2-methyl-1H-indole preferentially occurs at the C-3 position, which is a characteristic reactivity pattern for electrophilic substitution on the indole nucleus. nih.govbenthamdirect.com The indole ring is an electron-rich aromatic system, with the highest electron density located at the C-3 position, making it highly susceptible to attack by electrophiles. nih.gov

The generally accepted mechanism for the electrophilic thiocyanation at the C-3 position of an indole involves the following steps:

Generation of the Electrophile: The reaction is initiated by the in-situ generation of an electrophilic thiocyanating agent. This can be achieved through various methods, such as the oxidation of a thiocyanate salt (e.g., NH₄SCN or KSCN) by an oxidizing agent. researchgate.net For example, the combination of N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) can generate N-thiocyanatosuccinimide (NTS), which acts as the electrophile. rsc.org

Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the electrophilic sulfur atom of the thiocyanating agent. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base present in the reaction mixture, which can be the solvent or the counter-ion of the thiocyanate salt, abstracts a proton from the C-3 position of the intermediate. This step restores the aromaticity of the indole ring and yields the final 3-thiocyanatoindole (B1616070) product. rsc.org

In some cases, particularly with strong acids, protonation can occur at the C-2 position, generating a carbocation at C-3, which can then react with a nucleophile. nih.gov However, for electrophilic thiocyanation, the direct attack of the C-3 position on the electrophile is the predominant pathway. The regioselectivity for the C-3 position is a well-established principle in indole chemistry. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to each unique proton in the structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically displays a broad singlet for the indole N-H proton, a sharp singlet for the C2-methyl protons, and a series of multiplets in the aromatic region corresponding to the protons on the benzene (B151609) ring. lac-bac.gc.ca

The protons of the benzene moiety (H4, H5, H6, and H7) exhibit complex splitting patterns due to spin-spin coupling. Typically, the H4 and H7 protons appear as doublets, while the H5 and H6 protons, being adjacent to two other protons, often appear as triplets or multiplets. ijacskros.comrsc.org The methyl group at the C2 position gives rise to a distinct singlet, typically observed upfield around δ 2.5 ppm. lac-bac.gc.caijacskros.com The indole N-H proton signal is often broad and appears significantly downfield due to its acidic nature and potential for hydrogen bonding. lac-bac.gc.ca

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| N-H | ~8.48 | Broad Singlet |

| H7 | ~7.70 | Doublet |

| H4, H5, H6 | ~7.15-7.41 | Multiplet |

| C2-CH₃ | ~2.48-2.54 | Singlet |

Note: Data compiled from spectra recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and spectrometer frequency. lac-bac.gc.caijacskros.comrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for each of the ten carbon atoms. The spectrum, typically recorded in a solvent like DMSO-d₆, shows several signals in the aromatic region (δ 110-140 ppm) corresponding to the eight carbons of the indole ring system. rsc.org

The carbon of the thiocyanate group (-SCN) is a key diagnostic signal, appearing at a unique chemical shift. rsc.org The C3 carbon, to which the thiocyanate is attached, is found at a significantly upfield position (around δ 87.1 ppm), a characteristic feature for a carbon atom of an indole ring at the 3-position bonded to an electron-withdrawing group. rsc.org The methyl carbon (C2-CH₃) gives a signal in the aliphatic region, typically around δ 12.1 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C2-CH₃ | 12.1 |

| C3 | 87.1 |

| SCN | 112.3 |

| C7 | 112.6 |

| C6 | 117.5 |

| C5 | 121.3 |

| C4 | 122.6 |

| C3a | 128.7 |

| C7a | 135.8 |

| C2 | 143.5 |

Note: Data compiled from a spectrum recorded in DMSO-d₆. rsc.org

While 1D NMR spectra provide essential information, complex molecules often require multi-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous signal assignment.

COSY experiments would establish the connectivity between adjacent protons, for instance, confirming the coupling relationships between H4, H5, H6, and H7 on the benzene ring.

HSQC spectra would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum, such as linking the δ 2.52 ppm proton signal to the δ 12.1 ppm methyl carbon signal. rsc.org

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons, such as C2, C3, C3a, and C7a, by observing their correlations with nearby protons like the N-H and methyl protons.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands. lac-bac.gc.caijacskros.comrsc.org

The most diagnostic peak in the spectrum is the sharp, strong absorption band corresponding to the cyanide (C≡N) stretching vibration of the thiocyanate group, which appears around 2151-2154 cm⁻¹. lac-bac.gc.carsc.org Another key feature is the N-H stretching vibration of the indole ring, which is observed as a distinct band in the region of 3324-3394 cm⁻¹. lac-bac.gc.carhhz.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. lac-bac.gc.caacs.org

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3324 - 3394 | Medium-Strong |

| C≡N Stretch (Thiocyanate) | 2151 - 2154 | Strong, Sharp |

| C=C Stretch (Aromatic) | ~1407-1618 | Medium |

| C-H Bending (Aromatic) | ~740-744 | Strong |

Note: Data compiled from various reported spectra. lac-bac.gc.caijacskros.comrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. In Electron Ionization Mass Spectrometry (EIMS), this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (188.25 g/mol ). lac-bac.gc.caontosight.ai

The fragmentation pattern would likely involve the initial loss of the thiocyanate radical (•SCN) or related fragments, leading to a stable 2-methyl-1H-indolyl cation. Further fragmentation of the indole ring system would produce other characteristic ions.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While the synthesis and other spectroscopic characterizations of this compound are documented, and its melting point is reported as a crystalline solid (mp 97-103 °C), detailed single-crystal X-ray diffraction data is not widely available in the public domain as of current literature surveys. lac-bac.gc.caijacskros.comrsc.org One report mentions crystal data in its supporting information, but the full structural parameters are not broadly published. rsc.org Such an analysis would be invaluable to confirm the planarity of the indole ring, the geometry of the thiocyanate substituent, and to understand the packing of molecules in the crystal lattice.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would determine its crystal system, space group, and unit cell dimensions. Furthermore, it would yield exact bond lengths, bond angles, and torsion angles, offering a definitive confirmation of its molecular structure.

The data obtained would be crucial for understanding the planarity of the indole ring system and the orientation of the methyl and thiocyanato substituents. For instance, it would reveal the dihedral angle between the indole ring and the thiocyanate group, providing insight into the degree of steric hindrance and electronic interaction between these moieties. This information is fundamental for structure-activity relationship studies.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈N₂S |

| Formula Weight | 188.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. For this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

The indole ring system possesses a conjugated π-system, which gives rise to strong π → π* absorptions. The introduction of the thiocyanate group at the 3-position can influence the electronic properties of the indole ring through its electron-withdrawing nature. This can lead to a shift in the absorption maxima (λmax) compared to unsubstituted indole. The lone pairs of electrons on the nitrogen and sulfur atoms of the thiocyanate group could also participate in n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands. Analyzing the position and intensity of these bands provides valuable information about the extent of conjugation and the electronic environment of the chromophore.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Conformational analysis is crucial for understanding the flexibility of the molecule, particularly the rotation around the C3-S bond and the S-CN bond of the thiocyanate group. By mapping the potential energy surface as a function of these dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with its environment.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.39 | C2-C3-S | 120.5 |

| C3-S | 1.75 | C3-S-CN | 99.8 |

| S-CN | 1.68 | N1-C2-C3 | 108.2 |

| C2-CH3 | 1.51 | C3-C2-CH3 | 125.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable insights into the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ossila.comresearchgate.netscience.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the thiocyanate group, suggesting a potential for charge transfer upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is for illustrative purposes. The actual calculated energies would be dependent on the computational method.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov By comparing the calculated shifts with experimental spectra, researchers can confirm the proposed molecular structure of this compound. mdpi.comnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The characteristic stretching frequency of the thiocyanate (S-C≡N) group, typically appearing in the range of 2100-2200 cm⁻¹, would be a key feature to identify and analyze.

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3430 |

| C≡N Stretch (Thiocyanate) | 2155 | 2140 |

| C-H Stretch (Aromatic) | 3100-3000 | 3080-2990 |

| C-H Stretch (Methyl) | 2980-2900 | 2960-2880 |

Note: Predicted frequencies are often scaled to better match experimental values due to the harmonic approximation used in calculations.

Molecular Docking Investigations of this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com

Ligand-Protein Interaction Profiling

In the context of this compound, molecular docking studies would involve selecting a relevant protein target. Given the prevalence of the indole nucleus in anticancer agents, a common target for such studies could be tubulin or various protein kinases. nih.govnih.gov The docking simulation would then place the molecule into the active site of the protein, and a scoring function would be used to estimate the strength of the interaction.

The analysis of the docked pose reveals the specific interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic indole ring and the methyl group can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The indole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds or other specific interactions: The thiocyanate group could potentially engage in specific interactions with the protein.

Prediction of Binding Modes and Affinities

The primary outputs of a molecular docking study are the predicted binding mode(s) and the binding affinity. researchgate.netnih.govresearchgate.net The binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. researchgate.netnih.govresearchgate.net The binding affinity, often expressed as a docking score or an estimated free energy of binding (e.g., in kcal/mol), provides a measure of how strongly the ligand is predicted to bind to the protein. mdpi.com

By comparing the binding affinities of this compound with those of known inhibitors of the target protein, researchers can make an initial assessment of its potential biological activity. These in silico predictions are invaluable for prioritizing compounds for further experimental testing.

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative Data)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase ABC | -8.5 | LYS78, GLU95, LEU130, PHE150 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| Tubulin | -7.9 | VAL238, SER310, ASN349, TYR422 | Hydrophobic, Hydrogen Bond |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies on 3-Thiocyanato-1H-indoles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 3-thiocyanato-1H-indoles, including the 2-methyl derivative, QSAR analyses have been instrumental in predicting their potential as therapeutic agents and in guiding the synthesis of more potent analogues. These studies aim to understand how variations in the molecular structure of these indole derivatives influence their biological efficacy, such as their anticancer properties. undip.ac.idnih.gov

Development of Predictive Models (e.g., kNN, Multiple Linear Regression)

To predict the biological activity of 3-thiocyanato-1H-indole derivatives, researchers have developed various predictive models. Two commonly employed methods are k-Nearest Neighbors (kNN) and Multiple Linear Regression (MLR).

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). In the context of 3-thiocyanato-1H-indoles, MLR has been used to create equations that can predict the anticancer activity, often expressed as IC50 values. consensus.app For instance, a QSAR study on a series of 3-thiocyanato-1H-indole derivatives against leukemia utilized MLR to develop a predictive model. The robustness of these models is evaluated using statistical parameters such as the correlation coefficient (r), coefficient of determination (r²), standard error (SE), and the ratio of the calculated F-value to the tabulated F-value (Fcount/Ftable). consensus.app

k-Nearest Neighbors (kNN) is a non-parametric method used for classification and regression. In QSAR, kNN predicts the biological activity of a compound based on the activities of its 'k' most similar compounds (neighbors) in the dataset. The similarity is determined by the distance between compounds in a multidimensional space defined by their molecular descriptors. This method has proven useful for screening the activity of untested molecules, providing valuable insights for further experimental testing. nih.gov While specific kNN studies focused solely on this compound are not detailed in the provided results, the methodology is widely applied in QSAR for diverse compound sets. nih.govresearchgate.net

The development of these predictive models is a crucial step in the drug design process, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates.

Identification and Correlation of Molecular Descriptors with Biological Activity

A critical aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For 3-thiocyanato-1H-indole derivatives, several types of descriptors have been correlated with their biological activity.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecules. Examples include:

Dipole moment (Dipol): This descriptor relates to the polarity of the molecule. consensus.app

Atomic net charges (e.g., qC6, qC9): These represent the electron distribution at specific atoms within the indole ring system and have been shown to correlate with anticancer activity. consensus.app

Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are related to the molecule's ability to donate or accept electrons and can be important for interactions with biological targets.

Physicochemical Descriptors:

Log P (Octanol-Water Partition Coefficient): This descriptor is a measure of the compound's lipophilicity, which affects its ability to cross cell membranes. A negative correlation with Log P has been observed in some QSAR models for 3-thiocyanato-1H-indoles, suggesting that lower lipophilicity might be favorable for activity. consensus.app

A study on the antileukemia activity of 3-thiocyanato-1H-indoles identified a correlation between the IC50 values and descriptors such as the energy difference between HOMO and LUMO (Delta), dipole moment, and the net charges on specific carbon atoms (qC6 and qC9), as well as Log P. consensus.app The resulting QSAR equation highlighted the importance of these electronic and physicochemical properties in determining the anticancer potency of these compounds. consensus.app

| Descriptor | Type | Correlation with Activity |

| Delta (HOMO-LUMO gap) | Quantum-Chemical | Positive |

| Dipol (Dipole Moment) | Quantum-Chemical | Positive |

| qC9 (Net charge on C9) | Quantum-Chemical | Positive |

| Log P | Physicochemical | Negative |

| qC6 (Net charge on C6) | Quantum-Chemical | Positive |

Application of Semiempirical Methods (AM1, PM3, RM1) in QSAR

Semiempirical quantum mechanical methods are a class of computational techniques that use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.deuomustansiriyah.edu.iq These methods offer a balance between computational cost and accuracy, making them well-suited for calculating the molecular descriptors for a large number of compounds in a QSAR study. openmopac.net Commonly used semiempirical methods include Austin Model 1 (AM1), Parametric Model 3 (PM3), and Recife Model 1 (RM1). uni-muenchen.dempg.de

These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uomustansiriyah.edu.iqmpg.de They are used to optimize the geometry of the molecules and to calculate various electronic properties that are then used as descriptors in the QSAR models. uni-muenchen.de

In a QSAR study on the antileukemia activity of 3-thiocyanato-1H-indole derivatives, the effectiveness of AM1, PM3, and RM1 methods was compared. consensus.app The study involved a set of 20 compounds, with 16 used for building the regression model and 4 for testing its predictive ability. consensus.app The best QSAR equation was obtained using descriptors calculated with the AM1 method. consensus.app This suggests that for this particular set of compounds and biological activity, the AM1 method provided the most relevant electronic descriptors for correlating with their antileukemia properties. consensus.app The choice of the semiempirical method can significantly impact the quality of the QSAR model, and comparative studies like this are essential for selecting the most appropriate computational approach. undip.ac.idconsensus.app

| Semiempirical Method | Basis | Key Features |

| AM1 (Austin Model 1) | NDDO | An improvement over the earlier MNDO method. uomustansiriyah.edu.iqmpg.de |

| PM3 (Parametric Model 3) | NDDO | A reparameterization of AM1, differing only in the parameter values. uomustansiriyah.edu.iqmpg.de |

| RM1 (Recife Model 1) | NDDO | A reparameterization of AM1, often providing improved results for certain systems. |

Biological Activities and Molecular Mechanisms of 2 Methyl 3 Thiocyanato 1h Indole and Its Analogues in Vitro and Cellular Focus

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer properties. nih.govmdpi.com The introduction of a thiocyanate (B1210189) (-SCN) group at the C-3 position of the indole ring has been explored as a strategy to generate novel compounds with potent antiproliferative and cytotoxic effects. The compound 2-methyl-3-thiocyanato-1H-indole and its analogues have been the subject of studies to determine their efficacy and mechanisms of action against various cancer cell lines.

Activity Against Specific Human Cancer Cell Lines (e.g., HL60, HEP-2, NCI-H292, MCF-7, SUIT-2)

A series of 3-thiocyanato-1H-indole derivatives have demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines. nih.gov In a key study, these compounds were evaluated against human promyelocytic leukemia (HL60), epidermoid carcinoma of the larynx (HEP-2), lung mucoepidermoid carcinoma (NCI-H292), and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Several analogues of this compound displayed notable cytotoxic potency, with IC₅₀ values in the low micromolar range, indicating their potential as anticancer agents. nih.gov For instance, compounds with specific substitutions on the indole nitrogen (N-1) and at the C-2 position showed good to excellent levels of activity. nih.gov In contrast, the parent indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole without the 3-thiocyanato group were found to be essentially inactive, highlighting the critical role of the thiocyanate moiety in conferring cytotoxicity. nih.gov

While direct studies of this compound against the SUIT-2 pancreatic cancer cell line are not extensively documented in the cited literature, other complex indole derivatives have shown efficacy against this cell line. For example, a series of 3-(6-phenylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indoles were evaluated for their antiproliferative and anti-migratory activity against pancreatic cancer cells, with some derivatives inhibiting SUIT-2 cell proliferation and migration at concentrations below 10 μM. nih.gov This suggests that the indole scaffold is a viable starting point for developing agents against pancreatic cancer. The SUIT-2 cell line itself is well-characterized, derived from a metastatic liver tumor of human pancreatic carcinoma, and is known to produce tumor markers like carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9. nih.govcellosaurus.orgnih.gov

The table below summarizes the antiproliferative activity of this compound and selected analogues against various cancer cell lines, with data extracted from a study by Pires et al. (2016). nih.gov

Table 1: Antiproliferative Activity (IC₅₀ in µM) of this compound and Analogues

| Compound | Substituents | HL60 | HEP-2 | NCI-H292 | MCF-7 |

|---|---|---|---|---|---|

| This compound | R¹=H, R²=CH₃ | 4.88 | 5.21 | 4.93 | 5.56 |

| 1,2-Dimethyl-3-thiocyanato-1H-indole | R¹=CH₃, R²=CH₃ | 4.01 | 4.23 | 4.11 | 4.54 |

| 2-Phenyl-3-thiocyanato-1H-indole | R¹=H, R²=Ph | > 50 | > 50 | > 50 | > 50 |

| 1-Methyl-2-phenyl-3-thiocyanato-1H-indole | R¹=CH₃, R²=Ph | 3.55 | 3.89 | 3.76 | 4.03 |

| Doxorubicin (Control) | N/A | 0.04 | 0.10 | 0.08 | 0.23 |

Data is based on findings from Pires, et al. Eur J Med Chem. 2016. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiproliferative Potential

Structure-activity relationship (SAR) studies on the 3-thiocyanato-1H-indole scaffold have provided valuable insights into the structural requirements for enhanced cytotoxic activity. nih.gov The antiproliferative potency of these compounds is significantly influenced by the nature and position of substituents on the indole ring.

Key findings from these SAR studies include:

The Thiocyanate Group is Essential: The presence of the thiocyanate group at the C-3 position is paramount for the cytotoxic activity of this class of compounds. Parent indoles lacking this functional group are largely inactive. nih.gov

Substitution at N-1: Alkylation or arylation at the N-1 position of the indole ring generally leads to an increase in antiproliferative potency. For example, N-phenyl and N-methyl substitution can enhance activity. nih.gov

Substitution at C-2: The substituent at the C-2 position plays a crucial role. While a simple methyl group at C-2 confers moderate activity, introducing a phenyl group can have varied effects. 2-Phenyl-3-thiocyanato-1H-indole itself is inactive, but combining it with an N-1 methylation, as in 1-methyl-2-phenyl-3-thiocyanato-1H-indole, restores potent activity. nih.gov This suggests a synergistic or conformational effect between the substituents at the N-1 and C-2 positions.

Table 2: Summary of Structure-Activity Relationships for 3-Thiocyanato-1H-indoles

| Position | Modification | Impact on Antiproliferative Activity |

|---|---|---|

| C-3 | Presence of Thiocyanate (-SCN) | Crucial for activity. nih.gov |

| N-1 | Alkyl (e.g., -CH₃) or Aryl (e.g., -Ph) group | Generally increases potency. nih.gov |

| C-2 | Small Alkyl (e.g., -CH₃) group | Confers moderate activity. nih.gov |

| C-2 | Aryl (e.g., -Ph) group | Effect is dependent on N-1 substitution. Can lead to high potency when combined with N-1 alkylation. nih.gov |

These SAR studies underscore that the indole-3-thiocyanate framework is a tunable scaffold, allowing for the strategic placement of functional groups to optimize cytotoxic potency against cancer cells. nih.gov

Cellular and Molecular Mechanisms of Action in Cancer Inhibition

The anticancer effects of this compound and its analogues are attributed to their interaction with various cellular and molecular targets, leading to the disruption of critical processes for cancer cell survival and proliferation.

A primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for several cellular functions, including the formation of the mitotic spindle during cell division. nih.gov Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.gov

While direct evidence for this compound is still emerging, numerous related indole compounds are known to be potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.gov For example, arylthioindoles (ATIs) and certain 2-phenylindole (B188600) derivatives have been shown to effectively inhibit tubulin assembly and cancer cell growth. nih.gov The structural similarities suggest that 3-thiocyanato-1H-indoles may share this mechanism, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govcellosaurus.org Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, have been shown to effectively deregulate this pathway. mdpi.com

These compounds can inhibit the activity of key kinases in the pathway, such as Akt and mTOR. mdpi.com Inhibition of Akt can prevent the phosphorylation of its downstream targets, which are involved in promoting cell survival and cell cycle progression. The downstream inhibition of mTOR, a central controller of cell growth and protein synthesis, further contributes to the anticancer effects. cellosaurus.orgorganic-chemistry.org It is plausible that this compound and its analogues exert part of their antiproliferative effects by modulating the PI3K/Akt/mTOR cascade, thereby suppressing the signals that drive cancer cell growth and survival.

This mechanism of covalent modification is a recognized strategy in the design of targeted anticancer agents. nih.gov By forming irreversible bonds with specific protein targets, such as kinases or other enzymes critical for cancer cell survival, these inhibitors can achieve prolonged duration of action and high potency. The thiocyanate group in this compound may act as a "warhead," enabling the molecule to covalently bind to and inactivate key proteins within cancer cells, representing another potential mechanism for its anticancer activity. nih.govnih.gov

Antimicrobial and Antifungal Activities (in vitro)

The thiocyanate moiety is a key functional group that contributes to the biological activity of various organic compounds. Indole derivatives themselves have also been explored for their antimicrobial properties. scribd.com The combination of these two components in 3-thiocyanato-1H-indole analogues results in compounds with notable antimicrobial and antifungal potential.

Studies on allylic thiocyanates have demonstrated that these compounds can exhibit moderate to high activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For instance, certain chloro-substituted allylic thiocyanates showed inhibition zones comparable to or greater than the antibiotic imipenem. researchgate.net

More closely related analogues, specifically (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, have been evaluated for their efficacy against a panel of bacteria and fungi. These compounds demonstrated good to excellent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against various Gram-positive and Gram-negative bacteria. In some cases, their activity surpassed that of ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. The antifungal activity was also noteworthy, with MIC values in the range of 0.004–0.06 mg/mL.

| Compound/Derivative Class | Test Organism | Activity (MIC/Inhibition Zone) | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria | MIC: 0.004–0.045 mg/mL | |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Fungi (e.g., T. viride, A. fumigatus) | MIC: 0.004–0.06 mg/mL | |

| Chloro-substituted allylic thiocyanates | Bacteria (including MRSA) | Inhibition zones comparable to Imipenem | researchgate.net |

This table summarizes the antimicrobial and antifungal activities of analogues of this compound.

Anti-inflammatory Properties (cellular level)

The indole nucleus is a core component of well-known anti-inflammatory drugs like indomethacin. researchgate.net Derivatives of 2-methyl-1H-indole have been synthesized and investigated for their anti-inflammatory effects. The anti-inflammatory actions of these compounds are often attributed to their ability to modulate key pathways involved in the inflammatory response.

Analogues containing an isothiocyanate (-N=C=S) group, which is structurally related to the thiocyanate (-S-C≡N) group, are known to exert potent anti-inflammatory effects. These compounds can downregulate the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines and chemokines. The mechanism often involves the modulation of signaling pathways like nuclear factor κB (NF-κB). researchgate.net

Specifically, certain indole derivatives have been shown to be selective inhibitors of the COX-2 enzyme. At the cellular level, research on 3-thiocyanato-1H-indole-6-carboxylic acid, an analogue of the target compound, has shown significant inhibitory effects on pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), highlighting its potential for addressing inflammatory conditions. Other indole-based compounds have also been found to inhibit the release of nitric oxide (NO) and reduce the secretion of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Compound Analogue | Cellular Effect | Molecular Target/Pathway | Reference |

| 3-Thiocyanato-1H-indole-6-carboxylic acid | Inhibition of cytokine production | IL-6, TNF-α | |

| Indole hydrazide derivatives | Inhibition of inflammation | COX-2 | |

| 1-Methylhydantoin cinnamic imides | Inhibition of NO, TNF-α, and IL-1β release | LPS-stimulated RAW264.7 cells | |

| Isothiocyanate analogues | Downregulation of pro-inflammatory mediators | COX-2, iNOS, NF-κB |

This table outlines the anti-inflammatory properties and cellular mechanisms of various indole analogues.

Antitubercular Activity (in vitro) and Target Identification (e.g., Pantothenate Synthetase)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new drugs that act on novel molecular targets. The pantothenate biosynthesis pathway is considered essential for the virulence of Mtb, making the enzymes in this pathway attractive targets for new antitubercular agents. One such enzyme is pantothenate synthetase (PS), which catalyzes the final step in the biosynthesis of pantothenate, an essential precursor for Coenzyme A.

While direct studies on this compound are limited, research on structurally similar indole derivatives has shown promising antitubercular activity. A series of 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones, which are close analogues, were evaluated for their in vitro activity against M. tuberculosis H37Rv. Several compounds in this series were identified as potent inhibitors of mycobacterial growth. For example, compounds such as 5-methyl-1H-indole-2,3-dione 3-(N-phenyl)thiosemicarbazone and its N-cyclohexyl counterpart demonstrated significant activity.

The mechanism of action for these indole-based inhibitors may involve targeting enzymes like pantothenate synthetase. The crystal structure of Mtb pantothenate synthetase reveals a binding pocket where substrates like pantoate interact with key residues, including Gln72, Gln164, Pro38, and Phe157. It is plausible that indole-based inhibitors could be designed to fit within this active site, disrupting the enzyme's function and halting bacterial growth.

| Compound Series | Target Organism | Most Potent Derivatives | Reference |

| 5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | 3b, 3d, 3f, 6c, 6d, 6f | |

| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | 3q-s |

This table presents the in vitro antitubercular activity of indole-3-thiosemicarbazone analogues.

Enzyme Inhibition Profiling by this compound Derivatives

The biological activities of this compound and its derivatives are intrinsically linked to their ability to interact with and inhibit specific enzymes. The electrophilic nature of the thiocyanate group allows it to react with nucleophilic residues, such as cysteine, on proteins and enzymes, potentially leading to covalent modification and inhibition of enzyme activity. scribd.com

Based on the activities discussed, the enzyme inhibition profile for this class of compounds can be summarized as follows:

Cyclooxygenase (COX): As seen in their anti-inflammatory effects, certain indole derivatives are capable of inhibiting COX enzymes. Some analogues show selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable trait for anti-inflammatory agents.

Pantothenate Synthetase: In the context of antitubercular activity, pantothenate synthetase from M. tuberculosis stands out as a key potential target. The inhibition of this enzyme would disrupt an essential metabolic pathway for the bacterium.

Other Potential Targets: The broad antimicrobial activity suggests that these compounds may also inhibit other bacterial or fungal enzymes essential for cell wall synthesis, DNA replication, or metabolic functions. The isothiocyanate group, for example, is known to interact with a wide range of biological molecules and disrupt cellular processes. scribd.com

The versatile indole scaffold, decorated with a reactive thiocyanate group, thus presents a promising framework for developing targeted enzyme inhibitors for various therapeutic applications.

Synthetic Utility and Further Chemical Transformations of 2 Methyl 3 Thiocyanato 1h Indole

2-Methyl-3-thiocyanato-1H-indole as a Key Synthetic Intermediate

This compound is a versatile synthetic intermediate, primarily due to the reactivity of the thiocyanate (B1210189) group at the electron-rich C-3 position of the indole (B1671886) nucleus. This functionality allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse sulfur- and nitrogen-containing heterocyclic compounds. The indole scaffold itself is a privileged structure in medicinal chemistry, and the ability to introduce and modify a sulfur-containing moiety at the 3-position is of significant interest for the development of new biologically active molecules. researchgate.netmasterorganicchemistry.com The thiocyanate group can act as an electrophilic site for nucleophilic attack or participate in cycloaddition reactions, opening pathways to a range of more complex molecular architectures.

The strategic placement of the methyl group at the C-2 position influences the electronic properties and reactivity of the indole ring, further contributing to the utility of this specific intermediate. Research has demonstrated that 3-thiocyanato-1H-indoles, in general, serve as building blocks for synthesizing various biologically active sulfur-containing indole derivatives. masterorganicchemistry.com

Transformation of the Thiocyanate Group to Other Functional Moieties

The thiocyanate group of this compound can be readily converted into other important functional groups, significantly expanding its synthetic applications.

One of the key transformations of aryl thiocyanates is their conversion to sulfides (thioethers). This can be achieved by reacting the thiocyanato derivative with organometallic reagents, such as Grignard reagents. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the sulfur atom of the thiocyanate group, leading to the displacement of the cyanide ion and the formation of a new carbon-sulfur bond. This method provides a direct route to unsymmetrical sulfides.

For instance, the treatment of a thiocyanatoheteroarene with a Grignard reagent (R-MgBr) can regioselectively afford the corresponding alkylthio- or arylthioheteroarene in good yields. This regioselectivity is attributed to the metal-chelating effect of the thiocyanato group in conjunction with the hetero-ring nitrogen, which directs the Grignard reagent to attack the sulfur atom. A plausible mechanism involves the formation of a magnesium complex, which facilitates the nucleophilic attack and subsequent cleavage of the S-CN bond.

Table 1: Examples of Sulfide Synthesis from Thiocyanatoheteroarenes and Grignard Reagents

| Thiocyanatoheteroarene | Grignard Reagent | Product | Yield (%) |

| 2-Thiocyanatopyridine | Phenylmagnesium bromide | 2-(Phenylthio)pyridine | 85 |

| 2-Thiocyanatopyrimidine | Ethylmagnesium bromide | 2-(Ethylthio)pyrimidine | 78 |

| 2-Thiocyanatobenzothiazole | Methylmagnesium iodide | 2-(Methylthio)benzothiazole | 92 |

This table presents generalized data based on the reactivity of thiocyanatoheteroarenes to illustrate the synthetic utility.

The conversion of an aryl thiocyanate directly to an aryl nitrile is not a commonly employed synthetic transformation. While methods exist for the synthesis of aryl nitriles, they typically start from precursors such as aryl halides, aryl boronic acids, or carboxylic acids.

Similarly, the direct conversion of aryl thiocyanates to thiocarbamates is not a primary synthetic route. The synthesis of thiocarbamates is generally achieved through other methods, such as the reaction of isocyanates with thiols or the carbamoylation of thiols. organic-chemistry.org

Cyclization and Heterocyclic Annulation Reactions

The thiocyanate functionality in this compound is a key feature that allows for its participation in various cyclization and annulation reactions to form fused heterocyclic systems.

Organic thiocyanates are valuable precursors for the synthesis of 5-substituted-1H-tetrazoles. The reaction of an organic thiocyanate with sodium azide (B81097), often in the presence of a Lewis acid catalyst such as zinc chloride, provides an efficient route to 5-thiotetrazoles. The reaction proceeds through a [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the thiocyanate. This method is advantageous due to its mild reaction conditions and good to excellent yields.

While specific examples starting directly from this compound are not extensively documented, the general applicability of this reaction to a wide range of organic thiocyanates suggests its feasibility. The resulting 5-(2-methyl-1H-indol-3-ylthio)-1H-tetrazole would be a valuable scaffold for further chemical exploration.

Analogously, organic selenocyanates can be converted to the corresponding 5-selenotetrazoles under similar reaction conditions, indicating that 2-methyl-3-selenocyanato-1H-indole could serve as a precursor for 5-(2-methyl-1H-indol-3-ylseleno)-1H-tetrazole.

Table 2: Synthesis of 5-Substituted Tetrazoles from Organic Thiocyanates

| Organic Thiocyanate | Reagents | Product | Yield (%) |

| Benzyl thiocyanate | NaN₃, ZnCl₂ | 5-(Benzylthio)-1H-tetrazole | 92 |

| Phenyl thiocyanate | NaN₃, ZnCl₂ | 5-(Phenylthio)-1H-tetrazole | 88 |

| Ethyl thiocyanate | NaN₃, ZnCl₂ | 5-(Ethylthio)-1H-tetrazole | 85 |

This table presents generalized data for the synthesis of tetrazoles from various organic thiocyanates.

The imidazo[2,1-b] encyclopedia.pubrsc.orgjocpr.comthiadiazole ring system is a significant heterocyclic scaffold in medicinal chemistry. The most common synthetic route to this system involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. encyclopedia.pubjocpr.com

While a direct cyclization of this compound to form this fused system is not the standard approach, its role as a synthon can be envisaged. For instance, the indole-3-thiocyanate moiety can be incorporated into one of the precursors. Some synthetic strategies for functionalized imidazo[2,1-b] encyclopedia.pubrsc.orgjocpr.comthiadiazoles have resulted in products bearing a thiocyanate group, suggesting that a thiocyanated starting material was involved in the synthetic pathway, or that the thiocyanate group was introduced onto the pre-formed heterocyclic system. encyclopedia.pubrsc.org

A plausible, albeit indirect, route could involve the conversion of this compound into a derivative that can then participate in the classical cyclization. For example, transformation of the thiocyanate into a group that can be further elaborated into a 2-amino-1,3,4-thiadiazole or an α-haloketone moiety, which then undergoes the cyclization, would integrate the 2-methyl-1H-indole core into the final imidazo[2,1-b] encyclopedia.pubrsc.orgjocpr.comthiadiazole structure.

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved by the cyclization of thiosemicarbazide (B42300) with a carboxylic acid or its derivative. encyclopedia.pubjocpr.comsbq.org.br Therefore, converting the thiocyanate group of this compound into a carboxylic acid or a related functional group could provide a precursor for the 2-amino-1,3,4-thiadiazole component.

Application as a Building Block for Complex Indole Derivatives

The thiocyanate group at the C-3 position of the 2-methylindole (B41428) core renders this compound a versatile and valuable building block in organic synthesis. The electrophilic nature of the thiocyanate carbon and the ability of the thiocyanate itself to be transformed into various other sulfur-containing functional groups are key to its synthetic utility. rsc.org This allows for the construction of a wide array of complex indole derivatives, which are scaffolds of significant interest in medicinal chemistry, agrochemicals, and materials science. nih.govspectrochem.in

The thiocyanate moiety is a pseudohalogen and can participate in reactions analogous to those of aryl halides, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. More commonly, the thiocyanate group is utilized as a precursor for other sulfur-containing functionalities. These transformations typically involve initial reduction, oxidation, or hydrolysis of the -SCN group, followed by further reactions.

The versatility of the thiocyanate group allows for its conversion into several other important chemical entities, making this compound a strategic starting material. For instance, it can be readily transformed into thiols, thioethers, disulfides, and thioesters. rsc.org These sulfur-containing indole derivatives are precursors to a variety of heterocyclic systems and other complex molecules. The 2-methyl group remains a stable substituent throughout these transformations, providing a specific point of structural diversity.

One notable application is in the synthesis of fused heterocyclic systems. For example, the transformation of the thiocyanate to a thiol (3-mercapto-2-methyl-1H-indole) creates a nucleophilic center at the 3-position, which can then be reacted with appropriate bifunctional electrophiles to construct fused rings, such as in thieno[2,3-b]indoles. nih.gov Thienoindoles are known for their applications in materials science. nih.gov

Below is a table summarizing some of the key chemical transformations of the thiocyanate group in indole derivatives, illustrating the potential of this compound as a synthetic intermediate.

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Complex Derivative |

| This compound | 1. Reduction (e.g., LiAlH4, NaBH4) 2. Alkylating agent (R-X) | Thioether (-SR) | 3-Alkylthio-2-methyl-1H-indoles |

| This compound | Mild reducing agents (e.g., Zn/acid) | Thiol (-SH) | 3-Mercapto-2-methyl-1H-indole |

| This compound | Hydrolysis (acid or base) | Thiocarbamate derivative | Indole-3-thiocarboxamides |

| This compound | Oxidation (e.g., H2O2) | Sulfonic acid (-SO3H) | 2-Methyl-1H-indole-3-sulfonic acid |

| This compound | [CN] addition (e.g., from CuCN) | Nitrile (-CN) | 2-Methyl-1H-indole-3-carbonitrile |

| This compound | Mechanochemical conversion | Trifluoromethylthio (-SCF3) | 2-Methyl-3-(trifluoromethylthio)-1H-indole |

| This compound | Mechanochemical conversion | Sulfenyl tetrazole | 5-((2-Methyl-1H-indol-3-yl)thio)-1H-tetrazole |

This table presents potential transformations based on the known reactivity of the thiocyanate group. rsc.org

Potential in Materials Science and Agrochemical Research (excluding clinical/human applications)

The unique electronic and structural features of this compound and its derivatives suggest potential applications in both materials science and agrochemical research. The indole nucleus itself is a key component in many functional molecules, and the introduction of a versatile thiocyanate group at the 3-position opens avenues for creating novel compounds with tailored properties. rsc.orgnih.gov

Materials Science:

In the field of materials science, thiocyanate-containing organic compounds are of interest for their role as precursors to sulfur-containing polymers and functional materials. rsc.org The development of organic electronic materials, such as semiconductors and components for dye-sensitized solar cells, often relies on sulfur-containing heterocycles like thiophenes and thienoindoles due to their favorable electronic properties. As a building block for thieno[2,3-b]indoles, this compound could be a valuable precursor for creating new organic semiconductor materials. nih.gov The ability to tune the electronic properties of the indole ring through substitution, combined with the reactivity of the thiocyanate group, allows for the systematic design of materials with specific band gaps and charge transport characteristics.

Agrochemical Research:

In agrochemical research, the focus is on developing new pesticides (insecticides, fungicides, herbicides) and plant growth regulators that are effective and have favorable environmental profiles. Indole derivatives have historically played a role in this area; for instance, indole-3-acetic acid is a natural plant hormone. The thiocyanate group is a known toxophore in certain classes of insecticides, and its incorporation into an indole scaffold could lead to new active compounds.

Research has shown that various heterocyclic compounds containing the thiocyanate group or derivatives thereof exhibit insecticidal or fungicidal properties. nih.govresearchgate.net For example, the combination of an indole scaffold with other bioactive moieties like rhodanine (B49660) has been explored for antimicrobial activity, which can be relevant for developing agents against plant pathogens. nih.gov The transformation of the thiocyanate group into other sulfur-containing functionalities, such as thioethers or thiocarbamates, further expands the range of possible structures that can be screened for agrochemical activity. rsc.org The potential for this compound derivatives to act as pest control agents is an area for further investigation. researchgate.net

Future Research Directions and Perspectives on 2 Methyl 3 Thiocyanato 1h Indole

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis continually seeks greener, more efficient, and economically viable methods for constructing complex molecules. Future efforts in the synthesis of 2-methyl-3-thiocyanato-1H-indole and its derivatives should prioritize the development of novel and sustainable methodologies.

One promising avenue is the application of photoredox catalysis. This light-mediated approach offers a compelling alternative to traditional methods, often operating under mild conditions with high functional group tolerance. The principles of organic photoredox catalysis could be harnessed for the activation of precursors to the thiocyanate (B1210189) group or for the construction of the indole (B1671886) scaffold itself. Furthermore, the integration of photocatalysis with enzyme catalysis in one-pot systems presents an innovative and green strategy. rsc.org Such photo-enzymatic systems could streamline the synthesis of complex indole derivatives, potentially reducing the number of steps and the amount of waste generated. rsc.org

Another area ripe for exploration is the use of novel cyclization strategies. Researchers have successfully employed methods like radical cyclization and the use of reagents like Lawesson's reagent to synthesize related thieno[2,3-b]indoles. nih.gov Adapting these or developing new catalytic systems for the direct and atom-economical formation of the thiocyanato-substituted indole core would be a significant step forward. The goal is to move beyond multi-step procedures that may involve harsh reagents or produce significant byproducts. nih.gov

In-Depth Mechanistic Studies of Biological Activities

While initial studies may indicate biological activity, a thorough understanding of the underlying mechanisms is crucial for rational drug design and optimization. For this compound, future research must delve into detailed mechanistic studies to elucidate how it exerts its biological effects at the molecular level.

If the compound demonstrates antimicrobial or anticancer properties, for instance, it is essential to identify its specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which the compound interacts. For example, in the development of nematicides, understanding how fluopyram (B1672901) analogues bind to the active site of succinate (B1194679) dehydrogenase (SDH) through hydrogen bonds and cation-π interactions was key. nih.gov Similar detailed binding studies should be conducted for this compound.

Furthermore, investigating the role of the thiocyanate group is paramount. Does it act as a pharmacophore, directly participating in binding to a biological target, or does it serve as a prodrug moiety, being metabolized in vivo to an active species? Understanding the metabolic fate and the chemical transformations the thiocyanate group undergoes within a biological system will provide critical insights into its mode of action.

Exploration of Diverse Structural Analogues for Enhanced Activity and Specificity

The synthesis and evaluation of structural analogues are a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity and the improvement of pharmacokinetic properties. researchgate.net For this compound, a systematic exploration of its structural space is warranted.

This involves modifying various parts of the molecule, including:

The Indole Core: Introducing substituents at different positions on the indole ring can significantly impact activity. For example, the placement of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to interact with biological targets.

The Methyl Group: Replacing the methyl group at the 2-position with other alkyl or aryl groups can probe the steric and electronic requirements of the binding site.

The goal of creating these analogues is to develop a structure-activity relationship (SAR) profile. This profile will guide the design of new compounds with enhanced potency, greater selectivity for the desired target, and improved drug-like properties. For instance, the synthesis of novel indolocarbazole derivatives with varying nitrile arm lengths was used to investigate the effect on Chk1 activity, revealing that a three-carbon nitrile chain provided maximum activity. nih.gov

Advanced Computational Approaches for Rational Design of Derivatives

In conjunction with synthetic efforts, advanced computational methods can significantly accelerate the drug discovery process. Molecular docking and molecular dynamics simulations can be used to predict how this compound and its virtual analogues bind to specific protein targets. nih.gov

Molecular docking studies, for example, can help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov This information is invaluable for the rational design of new derivatives with improved binding affinity. As seen with fluopyram analogues, molecular docking indicated effective binding to the active site of SDH. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, helping to prioritize synthetic targets and focus resources on the most promising candidates.

Investigation of Unexplored Applications in Chemical Biology and Material Innovation